

Dextrose Monohydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Dextrose monohydrate*

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Introduction

Dextrose monohydrate ($C_6H_{12}O_6 \cdot H_2O$) is a crystalline form of D-glucose, a simple sugar that serves as a fundamental source of energy for living organisms.[1][2] In the pharmaceutical industry, it is widely utilized as an excipient, a sweetening agent, and a therapeutic agent in various formulations, including oral solids, parenteral solutions, and dialysis fluids.[3][4] Its well-defined chemical properties and structure are critical for its application in drug development, ensuring product stability, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **dextrose monohydrate**, complete with detailed experimental protocols and visualizations to support research and development activities.

Chemical Structure

Dextrose monohydrate is the hydrated form of D-glucose, containing one molecule of water for every molecule of glucose.[5] In its solid state, it exists as a crystalline powder with a closed pyran ring structure, specifically as α -D-glucopyranose monohydrate.[6] The presence of this water molecule within the crystal lattice influences its physical properties, such as its stability and handling characteristics.[1]

Figure 1: Logical relationship of **Dextrose Monohydrate** components.

Physicochemical Properties

The physicochemical properties of **dextrose monohydrate** are summarized in the table below. These properties are essential for its use in various pharmaceutical applications, from formulation development to quality control.

Property	Value	Reference
Molecular Formula	$C_6H_{12}O_6 \cdot H_2O$	[7]
Molecular Weight	198.17 g/mol	[1][7]
Appearance	White, crystalline powder or colorless crystals	[1][2]
Solubility in Water	Freely soluble; approx. 1 g in 1.1 mL at 25°C	[7][8]
Solubility in Ethanol	Sparingly soluble	[8][9]
Specific Gravity	1.54	[1][7]
pH (0.5 M aqueous solution)	5.9	[7]
Melting Point	Approximately 83°C	[1][7]
Specific Rotation $[\alpha]_D^{20}$	+52.5° to +53.3°	[10]
Water Content	7.5% - 9.5%	[5]

Experimental Protocols

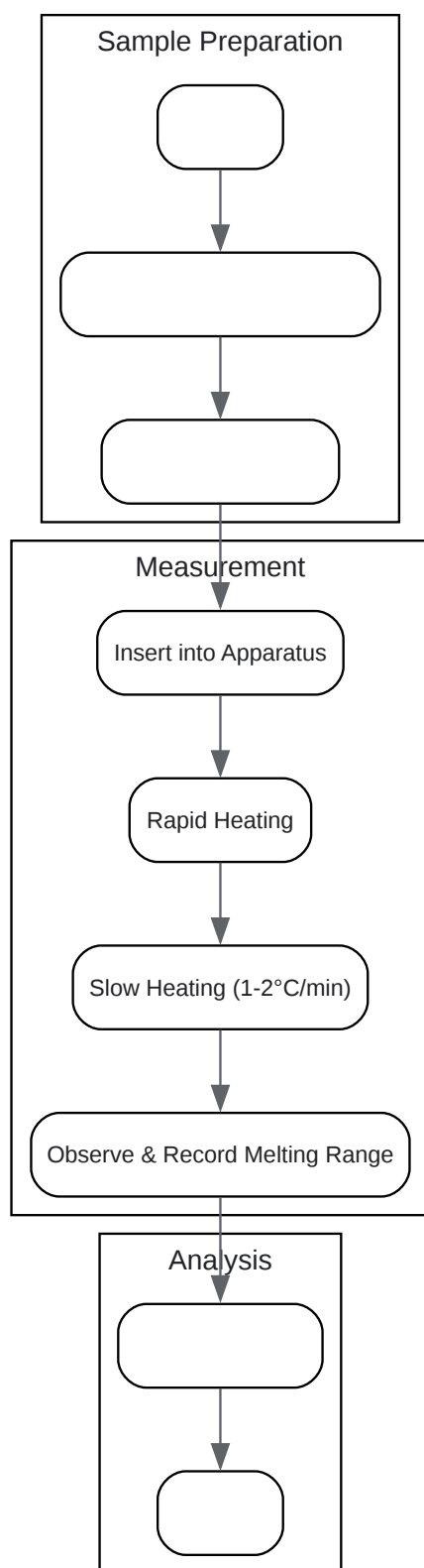
Detailed methodologies for determining the key physicochemical properties of **dextrose monohydrate** are crucial for ensuring accurate and reproducible results. The following sections outline the experimental protocols based on established pharmacopeial methods and scientific best practices.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of crystalline solids.

Methodology:

- **Sample Preparation:** The **dextrose monohydrate** sample must be a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a means to observe the sample is required.
- **Procedure:**
 - Place the loaded capillary tube into the heating block of the apparatus.
 - Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.
- **Purity Indication:** A sharp melting range (typically $\leq 1^\circ\text{C}$) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.



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Figure 2: Experimental workflow for melting point determination.

Determination of Solubility

Solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug substance.

Methodology (Shake-Flask Method):

- **Solvent and Temperature:** Use purified water as the solvent and maintain a constant temperature, typically $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$, using a water bath or incubator.
- **Sample Preparation:** Add an excess amount of **dextrose monohydrate** to a known volume of the solvent in a sealed container (e.g., a screw-capped flask).
- **Equilibration:** Agitate the mixture at a constant rate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is saturated with the solute.
- **Phase Separation:** After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to separate the solid and liquid phases.
- **Sampling and Analysis:** Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. A syringe filter can be used for this purpose.
- **Quantification:** Analyze the concentration of dextrose in the clear, saturated solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a validated titrimetric method.
- **Calculation:** Express the solubility as the mass of solute per unit volume of solvent (e.g., g/mL).

Determination of Specific Rotation

Optical rotation is a characteristic property of chiral molecules like dextrose and is used for identification and purity assessment. The United States Pharmacopeia (USP) provides a specific method for this determination.[\[11\]](#)

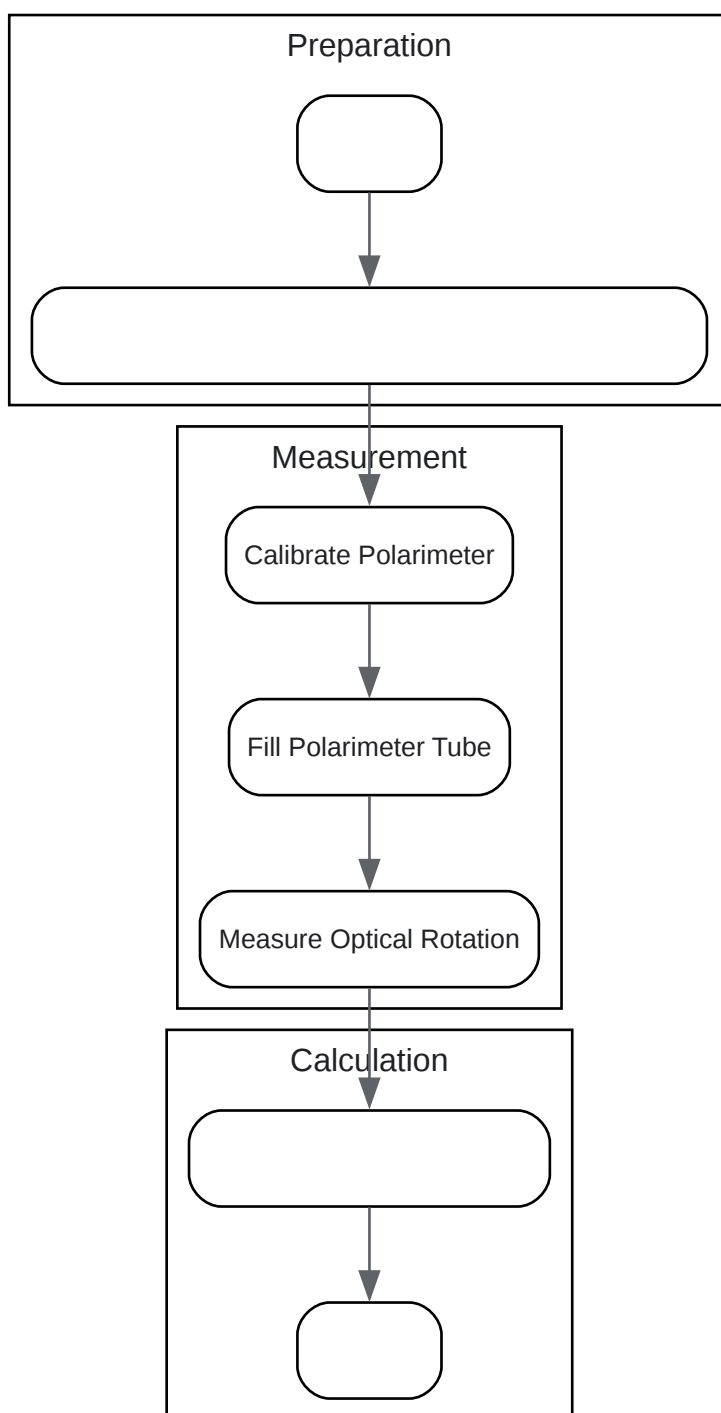
Methodology (USP <781>):

- Apparatus: A calibrated polarimeter capable of measuring optical rotation at the sodium D-line (589 nm) and maintaining a constant temperature (typically 25°C) is required.
- Test Solution Preparation: Prepare a solution of **dextrose monohydrate** in water with a concentration of 100 mg/mL. To prevent mutarotation, the USP directs the use of a dilute ammonium hydroxide solution (0.012 N) as the solvent.[\[11\]](#)
- Measurement:
 - Calibrate the polarimeter with a blank (the solvent used for the test solution).
 - Rinse the polarimeter tube with the test solution and then fill it, ensuring no air bubbles are present.
 - Place the filled tube in the polarimeter and measure the optical rotation. The measurement should be taken promptly after preparing the solution.
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the following formula:

$$[\alpha] = (100 * a) / (l * c)$$

where:

- a = observed rotation in degrees
- l = path length of the polarimeter tube in decimeters
- c = concentration of the solution in g/100 mL



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Figure 3: Experimental workflow for specific rotation determination.

Conclusion

A thorough understanding of the chemical properties and structure of **dextrose monohydrate** is indispensable for its effective and safe use in pharmaceutical research and drug development. The data and experimental protocols presented in this technical guide provide a solid foundation for scientists and researchers to characterize this important excipient and therapeutic agent, ensuring the quality and performance of pharmaceutical products. The provided visualizations offer a clear and concise representation of its structure and the workflows for its analysis.

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